1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride

Neuropharmacology Beta-blocker Lipophilicity

This 1-(adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride is a next-generation β-AR probe with a calculated logP of ~4.5, predicting ~10-fold higher blood-brain barrier penetration than propranolol. The unique cyclohexyl(methyl)amino substituent provides critical steric differentiation from morpholino analogs like ademol, enabling precise SAR mapping of β1/β2 amine-binding pockets. Ideal for cerebral ischemia, TBI, and actoprotective studies requiring CNS exposure. Secure this high-purity research tool for your neuropharmacology program.

Molecular Formula C20H36ClNO2
Molecular Weight 357.96
CAS No. 1215368-28-7
Cat. No. B2695173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride
CAS1215368-28-7
Molecular FormulaC20H36ClNO2
Molecular Weight357.96
Structural Identifiers
SMILESCN(CC(COC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
InChIInChI=1S/C20H35NO2.ClH/c1-21(18-5-3-2-4-6-18)13-19(22)14-23-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-19,22H,2-14H2,1H3;1H
InChIKeyZBIZFVIRSVMVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride (CAS 1215368-28-7): Structural and Pharmacological Profile for Research Procurement


1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride (CAS 1215368-28-7) is a synthetic 1-(aryloxy)-3-(alkylamino)propan-2-ol derivative featuring an adamantyl ether group and a cyclohexyl(methyl)amino side chain. It belongs to the class of beta-adrenergic receptor (β-AR) antagonists, structurally related to both classical aryloxypropanolamines such as propranolol and adamantane-containing beta-blockers like ademol (1-adamantyloxy-3-morpholino-2-propanol hydrochloride) [1][2]. The adamantane cage confers enhanced lipophilicity and potential blood-brain barrier permeability, while the cyclohexyl(methyl)amino moiety may influence β-adrenoceptor subtype selectivity compared to morpholino or isopropylamino analogs [3].

Why 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol Hydrochloride Cannot Be Replaced by Common Beta-Blockers in Specialized Studies


Generic substitution among beta-blockers is not appropriate for applications requiring specific physicochemical or pharmacological profiles. Unlike propranolol (logP ~3.48) or timolol (logP ~1.8), the adamantane moiety of this compound elevates cLogP to approximately 4.2–4.8, predicting up to 10-fold higher brain penetration [1]. Furthermore, the cyclohexyl(methyl)amino substituent provides steric bulk distinct from the isopropylamino or morpholino groups found in comparators, potentially altering both β1/β2 selectivity and receptor-binding kinetics. Ademol (1-adamantyloxy-3-morpholino-2-propanol hydrochloride), a closely related analog, has demonstrated β1-adrenoceptor affinity intermediate between propranolol and timolol, but its morpholino group confers different lipophilicity and metabolism compared to the cyclohexyl(methyl)amino variant [2]. Therefore, direct substitution without experimental validation would compromise reproducibility in specialized neuropharmacological or actoprotective research.

Quantitative Differentiation of 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol Hydrochloride Against In-Class Alternatives


Enhanced Lipophilicity (cLogP) vs. Classical Beta-Blockers to Predict CNS Availability

The compound possesses a calculated logP (cLogP) of 4.5 ± 0.3, driven by the adamantyl-ether and cyclohexyl substituent. This is approximately 1 log unit higher than propranolol (cLogP 3.48) and >2 log units above timolol (cLogP ~1.8), indicating a 10- to >100-fold greater partitioning into lipid membranes and the potential for significantly higher blood-brain barrier penetration [1][2]. For CNS-targeted research, this lipophilicity advantage is critical.

Neuropharmacology Beta-blocker Lipophilicity

Beta-Adrenoceptor Affinity Positioning Relative to Ademol and Standard Beta-Blockers

The closely related analog ademol (1-adamantyloxy-3-morpholino-2-propanol HCl) exhibited β1-adrenoceptor binding affinity intermediate between propranolol and timolol in in silico docking studies on cloned Meleagris gallopavo β1-AR [1]. The target compound differs by replacement of the morpholino group with a cyclohexyl(methyl)amino group, which, based on SAR of aryloxypropanolamines, is expected to modulate the ligand-receptor hydrogen-bond network and steric fit, potentially conferring distinct selectivity or kinetic binding properties relative to both ademol and classical β-blockers.

Molecular docking Beta-1 Adrenoceptor Affinity

Actoprotective and Antihypoxic Activity Profile in Adamantyloxypropanolamine Series

In the adamantyloxypropanolamine series, compound UK-1 (ademol) at 2.8 mg/kg demonstrated actoprotective activity comparable to or exceeding that of bemithylum at 33.5 mg/kg across multiple extreme-condition models (hypo- and hyperthermia, hemic and circulatory hypoxia, hypokinesia) in rats [1]. Structural diversification of the amine moiety (dialkylamino, morpholino) modulates the magnitude of this effect, suggesting that the cyclohexyl(methyl)amino variant may possess a distinct actoprotective potency window. Direct head-to-head data for the target compound are lacking, but the conserved adamantyloxy-2-propanol pharmacophore links it to this therapeutically relevant activity class.

Actoprotective Antihypoxic Physical performance

Preferred Research Applications for 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol Hydrochloride Based on Differentiating Evidence


Investigations of Central Beta-Adrenoceptor Function and Neuroprotection

The high predicted lipophilicity (cLogP 4.5) positions this compound as a superior probe for studying β-adrenergic signaling in the central nervous system compared to propranolol (cLogP 3.48) [Section 3, Evidence 1]. Researchers studying cerebral ischemia, traumatic brain injury, or beta-blocker-mediated neuroprotection can leverage its enhanced brain penetration potential.

Structure-Activity Relationship (SAR) Studies on Adamantane-Containing Beta-Blockers

With the cyclohexyl(methyl)amino group offering different steric and electronic properties from the morpholino group in ademol, this compound serves as a critical SAR tool to map the amine-binding pocket of β1- and β2-adrenoceptors [Section 3, Evidence 2]. It enables direct comparison of how amine substituent variations alter receptor affinity and selectivity within the adamantyloxypropanolamine series.

Preclinical Actoprotective and Physical Performance Research

Given the established actoprotective efficacy of adamantyloxy-2-propanol derivatives (e.g., ademol at 2.8 mg/kg in rats), this compound warrants investigation for its dose-response relationship in physical endurance models under hypoxic or thermal stress [Section 3, Evidence 3]. Its unique amine substituent may yield a novel actoprotective window distinct from existing agents.

Quote Request

Request a Quote for 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.